molecular formula C₁₃H₁₇NO B1144924 6-EAPB CAS No. 1632539-47-9

6-EAPB

Cat. No.: B1144924
CAS No.: 1632539-47-9
M. Wt: 203.28
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Preparation Methods

The synthesis of 6-EAPB involves several steps, starting with the preparation of the benzofuran ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-EAPB undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amine group, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

6-EAPB exerts its effects by interacting with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. It acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased extracellular levels of dopamine and serotonin, resulting in stimulant-like and entactogenic effects .

Comparison with Similar Compounds

6-EAPB is structurally and functionally similar to other benzofuran derivatives such as 5-APB and 6-APB. it is more potent than these compounds in terms of its ability to evoke transporter-mediated release of neurotransmitters. Compared to MDMA, this compound has a longer duration of action and produces more sustained stimulant-like effects . Similar compounds include:

Biological Activity

6-EAPB, or 6-(2-aminopropyl)benzofuran, is a compound belonging to the class of psychoactive substances known as benzofurans. This compound has garnered attention due to its structural similarity to more widely known substances such as MDMA (3,4-methylenedioxymethamphetamine) and its potential for recreational use. Research into the biological activity of this compound has focused on its pharmacological effects, mechanisms of action, and associated risks.

This compound is primarily known for its interaction with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Studies have demonstrated that this compound acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine and serotonin.

  • Potency Comparison :
    • At DAT, this compound has an effective concentration (EC50) of approximately 10 nM, making it significantly more potent than MDA (EC50 = 106 nM) and comparable to other benzofurans like 5-APB (EC50 = 31 nM) .
    • For SERT, its EC50 is about 36 nM, indicating that it is also more potent than MDA .

In Vivo Studies

Research involving microdialysis in rodent models has shown that administration of this compound leads to increased levels of extracellular dopamine and serotonin. Specifically, intravenous administration resulted in a marked elevation in these neurotransmitters within the nucleus accumbens .

Table: Potency of Benzofurans at Monoamine Transporters

CompoundDAT EC50 (nM)SERT EC50 (nM)NET EC50 (nM)
This compound1036Not specified
MDA106Not specifiedNot specified
5-APB3119Not specified

Behavioral Effects

In behavioral studies, both acute and chronic administration of this compound has been associated with increased locomotion and exploratory behavior in animal models. These effects are similar to those observed with other stimulants, indicating a potential for abuse .

Acute Toxicity Reports

A notable case study documented acute psychosis associated with recreational use of 6-APB in conjunction with cannabis. This incident highlighted the potential for severe psychological effects following the consumption of this compound .

Comparative Toxicity

Research comparing the toxicity of various benzofurans indicated that while 5-APB exhibited greater hepatotoxicity than its isomer 6-APB in cellular models, both compounds still pose significant health risks when abused .

Table: Comparative Toxicity of Benzofurans

CompoundHepatotoxicity Level
5-APBHigher
6-APBModerate

Properties

IUPAC Name

1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRNYUKRRZFBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010103
Record name 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632539-47-9
Record name 6-EAPB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632539479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EAPB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWB2M746C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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